molecular formula C24H30N6O3 B2980783 2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide CAS No. 1040649-86-2

2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide

Cat. No.: B2980783
CAS No.: 1040649-86-2
M. Wt: 450.543
InChI Key: GTZXNPXDEDOXMJ-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[4,3-c]pyridine derivative featuring a 5-ethyl substituent, a 3-oxo group, a 2-phenyl ring, and a piperazine moiety linked to an N-isopropylacetamide side chain. Its molecular formula is C24H30N6O3 (estimated molecular weight: ~450.5 g/mol). The pyrazolo[4,3-c]pyridine core is a bicyclic heterocycle known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity . The ethyl group at position 5 and the acetamide substituent are critical for modulating steric and electronic properties, influencing solubility, bioavailability, and target binding .

Properties

IUPAC Name

2-[4-(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O3/c1-4-27-14-19(22-20(15-27)24(33)30(26-22)18-8-6-5-7-9-18)23(32)29-12-10-28(11-13-29)16-21(31)25-17(2)3/h5-9,14-15,17H,4,10-13,16H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZXNPXDEDOXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Structural Overview

The compound features a pyrazolo[4,3-c]pyridine core combined with a piperazine moiety. Its molecular formula is C22H30N4O2C_{22}H_{30}N_4O_2 with a molecular weight of approximately 378.5 g/mol . The presence of the piperazine ring may enhance its pharmacological properties, potentially influencing its interaction with biological targets.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazolo[4,3-c]pyridine derivatives. The compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation. Research indicates that derivatives of pyrazolo compounds exhibit significant activity against various cancer cell lines, suggesting that the incorporation of the piperazine moiety could further enhance this activity through improved binding affinity to target proteins involved in tumor growth and survival .

Enzymatic Inhibition

Enzymatic inhibition is another critical aspect of the biological activity of this compound. Pyrazolo compounds have been identified as potential inhibitors of several kinases, which play vital roles in signaling pathways related to cancer and other diseases. The specific interactions of this compound with kinase targets warrant further investigation .

The mechanism by which this compound exerts its biological effects is likely multifaceted. Initial studies suggest that it may induce apoptosis in cancer cells through the activation of specific pathways while inhibiting key enzymes involved in cell proliferation . Additionally, the structural features of the compound allow for potential interactions with DNA or RNA, further contributing to its anticancer effects.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReferences
AnticancerInhibition of cancer cell proliferation
Enzymatic InhibitionPotential inhibition of kinase activity
Apoptosis InductionInduction of programmed cell death in cancer cells

Case Studies

  • Case Study on Anticancer Activity :
    A study conducted on various pyrazolo[4,3-c]pyridine derivatives demonstrated that modifications to the piperazine structure significantly enhanced anticancer activity against breast cancer cell lines. The tested compound showed a notable decrease in cell viability compared to controls .
  • Enzymatic Inhibition Study :
    Another investigation focused on the inhibition of specific kinases by pyrazolo derivatives, revealing that modifications at the piperazine position could increase binding efficiency and selectivity towards target enzymes involved in cancer progression .

Comparison with Similar Compounds

Structural Analogs with Pyrazolo[4,3-c]pyridine Cores

Substitution at Position 5
  • 5-Isopropyl analog (CAS 1105231-99-9): Molecular formula: C23H28N6O3 (MW: 436.5 g/mol). The N-methylacetamide (vs. N-isopropyl) may lower lipophilicity .
  • 5-Unsubstituted derivatives: Compounds lacking substituents at position 5 (e.g., 3-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol) exhibit reduced steric hindrance, favoring interactions with polar kinase domains (e.g., RSK2 inhibition) .
Modifications in the Acetamide Side Chain
  • N-Methylacetamide analogs :
    • Lower molecular weight (~422–436 g/mol) and reduced lipophilicity compared to the N-isopropyl variant. This may improve aqueous solubility but reduce cell membrane penetration .
    • Example: The compound 1-(4-methoxybenzyl)-7-(4-methylpiperazin-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-3-phenyl-1H-pyrazolo[3,4-c]pyridin-5-amine shows angiogenesis inhibition, suggesting the acetamide’s role in targeting endothelial growth pathways .

Functional Group Comparisons

Piperazine-Linked Derivatives
  • The piperazine moiety in the target compound enhances solubility and serves as a flexible linker for binding to ATP pockets in kinases. Similar structures, such as 7-(4-methylpiperazin-1-yl) derivatives, demonstrate improved pharmacokinetic profiles in anticancer assays .
Phenyl and Heteroaryl Substituents
  • The 2-phenyl group in the target compound is conserved in analogs like APcK110 (3-(4-fluorophenyl)-6-(3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine), a Kit kinase inhibitor. Fluorine or methoxy groups on the phenyl ring enhance electron-withdrawing effects, improving target affinity .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves coupling the pyrazolo-pyridine core with the piperazine-acetamide moiety. Key steps include:
  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmosphere to minimize side reactions .
  • Base-sensitive intermediates : Optimize base selection (e.g., triethylamine vs. DBU) to avoid decomposition; highlights that pyridyl nitrogen coordination stabilizes intermediates during elimination steps .
  • Yield optimization : Monitor reaction progress via HPLC (C18 column, pH 6.5 ammonium acetate buffer as per ) to identify byproducts and adjust stoichiometry .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using a gradient elution of acetonitrile/water (0.1% TFA) .
  • Structural confirmation :
  • X-ray crystallography : For unambiguous confirmation of stereochemistry (as in , where single-crystal studies resolved similar heterocyclic systems) .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify piperazine coupling and acetamide substitution patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed across different studies involving this compound?

  • Methodological Answer :
  • Controlled replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables. emphasizes embedded experimental designs for reconciling quantitative and qualitative data .
  • Metabolite screening : Use LC-MS to identify active metabolites that may contribute to off-target effects .
  • Structural analogs : Compare activity with derivatives (e.g., substituents on the phenyl ring) to identify pharmacophore requirements, as in ’s approach to pyrazole-based analogs .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to its target receptors?

  • Methodological Answer :
  • Docking studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases or GPCRs). Focus on the pyrazolo-pyridine core’s electron-deficient regions for hydrogen bonding .
  • MD simulations : Run 100-ns simulations in explicit solvent (AMBER force field) to assess stability of ligand-receptor complexes .
  • QSAR analysis : Use datasets from ’s antioxidant studies to correlate substituent effects with activity trends .

Q. How can the stability of this compound under physiological conditions be systematically evaluated?

  • Methodological Answer :
  • pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, sampling at intervals for LC-MS analysis .
  • Light/oxidation stress : Expose to UV light (ICH Q1B guidelines) and track degradation products via tandem MS .
  • Crystallinity studies : Compare stability of amorphous vs. crystalline forms using DSC and PXRD, as in ’s characterization of similar heterocycles .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility and bioavailability?

  • Methodological Answer :
  • Solubility assays : Use shake-flask method (aqueous/organic phase partitioning) with pH adjustment (per ’s buffer system) .
  • Bioavailability models : Compare in vitro Caco-2 permeability data with in vivo PK studies in rodents, controlling for formulation variables (e.g., surfactants) .
  • Polymorph screening : Identify metastable forms via high-throughput crystallization (’s approach) to explain solubility discrepancies .

Experimental Design Considerations

Q. What in vitro assays are appropriate for elucidating the compound’s mechanism of action?

  • Methodological Answer :
  • Enzyme inhibition : Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with positive controls (’s antiaggregating activity framework) .
  • Cellular uptake : Label the compound with 14C^{14}\text{C} or fluorescent tags and quantify intracellular accumulation via scintillation counting/confocal microscopy .
  • Pathway analysis : Combine RNA-seq and phosphoproteomics to map signaling cascades affected by the compound .

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